3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione
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Overview
Description
3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione is a complex organic compound belonging to the furochromene family This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with a thione group at the 7th position, a methyl group at the 3rd position, and a phenyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and pathways, making the compound useful in studying biochemical mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-7H-furo[2,3-g]chromen-7-one: Similar structure but lacks the thione group.
9-phenyl-7H-furo[2,3-f]chromen-7-one: Another analog with a different arrangement of the furochromene core.
Uniqueness
3-methyl-5-phenyl-7H-furo[3,2-g]chromene-7-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12O2S |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-methyl-5-phenylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C18H12O2S/c1-11-10-19-16-9-17-15(7-13(11)16)14(8-18(21)20-17)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
IAELAQPVSATDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=CC(=S)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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